2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol
CAS No.: 6408-53-3
Cat. No.: VC13251691
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6408-53-3 |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol |
| Standard InChI | InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15) |
| Standard InChI Key | ULIGOOJEIQTURB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has the molecular formula C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g/mol . Its IUPAC name, 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol, reflects the presence of:
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A pyrimidine ring with methyl groups at positions 4 and 6.
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An amino bridge linking the pyrimidine to a nitrophenol group.
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A nitro group at the 5-position of the phenolic ring.
Key structural identifiers:
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol likely involves multi-step processes:
Step 1: Pyrimidine Ring Formation
4,6-Dimethylpyrimidin-2-amine can be synthesized via condensation reactions between methyl-substituted β-diketones and guanidine derivatives . For example:
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Cyanoacetate and urea undergo cyclization in the presence of sodium alkoxides to form pyrimidine intermediates .
Step 2: Coupling with Nitrophenol
The pyrimidine amine is then coupled to 5-nitrophenol through nucleophilic aromatic substitution or Mannich-type reactions . A patent describing the synthesis of related compounds used ionic liquids and nitric acid for nitration steps .
Example Protocol:
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React 4,6-dimethylpyrimidin-2-amine with 5-nitro-2-bromophenol in the presence of a palladium catalyst .
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Purify via column chromatography (eluent: dichloromethane/ethyl acetate) .
Table 1: Key Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Coupling Reaction Temp | 45–80°C | |
| Catalyst | Palladium on carbon/AlCl₃ | |
| Yield | 48–95% (estimated from analogs) |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in water .
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Stability: The nitro group may render the compound sensitive to light and reducing agents .
Future Research Directions
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